(R)-Cyclopropyl(3,5-dimethoxyphenyl)methanamine
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Overview
Description
®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is an organic compound characterized by a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 3,5-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Attachment of the Methanamine Moiety:
Substitution with 3,5-Dimethoxyphenyl Group: The final step involves the substitution of the methanamine with the 3,5-dimethoxyphenyl group, which can be done using nucleophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of ®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine may involve optimized versions of the above synthetic routes, often employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanamine moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.
3,5-Dimethoxybenzylamine: Shares the 3,5-dimethoxyphenyl group but differs in the rest of the structure.
Uniqueness
®-Cyclopropyl(3,5-dimethoxyphenyl)methanamine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
(R)-cyclopropyl-(3,5-dimethoxyphenyl)methanamine |
InChI |
InChI=1S/C12H17NO2/c1-14-10-5-9(6-11(7-10)15-2)12(13)8-3-4-8/h5-8,12H,3-4,13H2,1-2H3/t12-/m1/s1 |
InChI Key |
WSQGZLXRHPJYJL-GFCCVEGCSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)[C@@H](C2CC2)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)C(C2CC2)N)OC |
Origin of Product |
United States |
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